ethyl 5-(2-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(2-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18ClN3O5S and its molecular weight is 483.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
A study highlighted the synthesis of novel thieno[2,3-c]pyridazines starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine. This compound was prepared through the reaction of 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate. The derivatives produced exhibited antibacterial activities, indicating potential applications in developing new antimicrobial agents (Al-Kamali et al., 2014).
Synthesis of Amino Derivatives and Reactions with Hydrazine
Another study focused on the reaction of ethyl esters of amino-, ethoxymethyleneamino-, and acetylamino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylic acids with hydrazine, leading to the synthesis of derivatives of 3-aminothieno[2,3-d:4,5-d']-dipyrimidin-4(3H)-ones. These compounds represent a class of structures with potential for further chemical modifications and applications in medicinal chemistry (Tumkyavichyus & Matulyauskene, 1987).
Schiff and Mannich Bases of Isatin Derivatives
The synthesis of Schiff and Mannich bases from isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones was explored, offering insights into the chemistry of isatin and its potential for generating bioactive molecules. The structural modifications and the resultant bases may provide frameworks for drug development (Bekircan & Bektaş, 2008).
Trifluoromethylated Pyrazolo[1,5-a]pyrimidine Synthesis
Research on the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its reactivity towards generating trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones unveiled novel fluorescent molecules and potential herbicidal agents. This study illustrates the utility of trifluoromethyl groups in enhancing the activity and properties of heterocyclic compounds (Wu et al., 2006).
Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their conversion to pyrazolo[1,5-a]pyrimidine derivatives was studied, with some compounds being screened for cytotoxic activity against Ehrlich Ascites Carcinoma cells. This research contributes to the search for new anticancer agents (Hassan, Hafez, & Osman, 2014).
Properties
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-16-12-33-21(25-20(28)15-6-4-5-7-17(15)24)18(16)22(29)27(26-19)13-8-10-14(31-2)11-9-13/h4-12H,3H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNGFTZZLQDSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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